molecular formula C7H11N3O B13693954 4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine

4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine

Cat. No.: B13693954
M. Wt: 153.18 g/mol
InChI Key: QNDDRAIAJOYZKQ-UHFFFAOYSA-N
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Description

4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine is a heterocyclic compound that features a pyrazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine can be achieved through several steps starting from commercially available pyrazoles. One common method involves the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction to generate the desired fused heterocyclic scaffold . Another approach involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine, leading to the formation of pyrazolooxazines .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and scale-up techniques can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-aldehydes, while reduction can produce various substituted pyrazolooxazines.

Scientific Research Applications

4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazole and oxazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine

InChI

InChI=1S/C7H11N3O/c1-5-6-4-7(8)9-10(6)2-3-11-5/h4-5H,2-3H2,1H3,(H2,8,9)

InChI Key

QNDDRAIAJOYZKQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=NN2CCO1)N

Origin of Product

United States

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